molecular formula C9H18 B213026 2,6-Dimethylhept-3-ene CAS No. 2738-18-3

2,6-Dimethylhept-3-ene

Cat. No. B213026
CAS RN: 2738-18-3
M. Wt: 126.24 g/mol
InChI Key: KDISTZUHDQPXDE-UHFFFAOYSA-N
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Description

2,6-Dimethylhept-3-ene is a chemical compound with the molecular formula C9H18 . It has a molecular weight of 126.239 Da . The compound is also known by other names such as 3-Heptene, 2,6-dimethyl-, and its CAS Registry Number is 2738-18-3 .


Molecular Structure Analysis

The molecular structure of 2,6-Dimethylhept-3-ene can be viewed as a 2D Mol file or as a computed 3D SD file . The structure is based on structures generated from information available in databases .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,6-Dimethylhept-3-ene include a molecular formula of CH, an average mass of 126.239 Da, and a monoisotopic mass of 126.140854 Da .

Scientific Research Applications

Chemical Vapor Deposition (CVD)

These applications highlight the compound’s versatility and importance across various scientific domains. If you need further details or additional applications, feel free to ask! 🌟

Safety And Hazards

The hazards of 2,6-Dimethylhept-3-ene are communicated through the standardised system of statements and pictograms established under the CLP (Classification Labelling and Packaging) Regulation .

properties

IUPAC Name

2,6-dimethylhept-3-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18/c1-8(2)6-5-7-9(3)4/h5-6,8-9H,7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDISTZUHDQPXDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC=CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101314150
Record name 2,6-Dimethyl-3-heptene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101314150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethylhept-3-ene

CAS RN

2738-18-3
Record name 2,6-Dimethyl-3-heptene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2738-18-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dimethyl-3-heptene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101314150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-dimethylhept-3-ene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.511
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the structure of 2,6-Dimethylhept-3-ene influence its reactivity with ozone?

A1: 2,6-Dimethylhept-3-ene possesses a simple alkene functional group, which is known to react readily with ozone. Interestingly, research indicates that the presence of specific substituents near the double bond can significantly alter the reaction outcome. For instance, while 4-alkylthio-2,6-dimethylhept-3-ene undergoes the expected double bond cleavage with ozone [], certain derivatives of thiopinacolone and thiocamphor containing the 2,6-dimethylhept-3-ene backbone yield products where the hydrocarbon chain remains intact []. This suggests that steric hindrance or electronic effects imposed by bulky substituents near the double bond can influence the reaction pathway. Further research is needed to fully elucidate the factors governing this intriguing reactivity pattern.

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